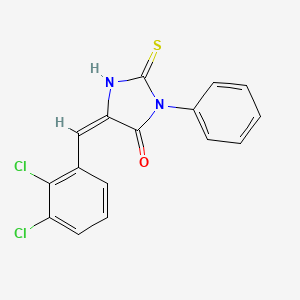
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Übersicht
Beschreibung
The compound , (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical applications.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. In the context of the provided papers, while the exact compound is not synthesized, a related class of compounds, 5-arylidene-3-(6,7-dichloro-1,3-benzothiazol-2-yl)-2-phenyl-3,5-dihydro-4H-imidazol-4-ones, has been synthesized and characterized . This process involves the formation of new carbon-nitrogen bonds and may include steps such as the generation of enaminones, (\alpha)-nitrosation, and intramolecular heterocyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of substituents on the imidazole ring, such as the 2,3-dichlorobenzylidene and mercapto groups, can significantly influence the compound's reactivity and interaction with biological targets. The tautomeric nature of these compounds, as mentioned in the synthesis of related imidazoles, suggests that they can exist in different forms, which may have implications for their chemical behavior and biological activity .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their reactive sites. The mercapto group (–SH) is a good nucleophile and can undergo reactions such as alkylation or oxidation. The presence of the benzylidene moiety could also allow for electrophilic substitution reactions at the aromatic ring. The papers provided do not detail specific reactions for the compound , but similar imidazole derivatives have been shown to undergo alkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like solubility, melting point, and stability are influenced by their molecular structure. The presence of chloro substituents may increase the compound's density and influence its solubility in organic solvents. The papers provided do not offer specific data on the physical and chemical properties of the compound , but such properties are typically characterized using techniques like elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
Biological Activity
The biological activity of imidazole derivatives is a significant area of interest due to their potential therapeutic applications. The related compounds synthesized in the first paper have been evaluated for their antibacterial and antifungal activities, indicating the relevance of such compounds in medicinal chemistry . Although the specific biological activities of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one are not provided, it can be inferred that similar structural analogs exhibit notable biological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel derivatives of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been synthesized and characterized, indicating their potential for diverse applications in chemistry and biology (Baldaniya, 2010).
Biological Activities
- These compounds demonstrate antibacterial and antifungal activities against different strains of bacteria and fungi, showcasing their potential as antimicrobial agents (Baldaniya, 2010).
Structural Studies
- Structural analyses of similar compounds have been conducted, enhancing understanding of their physicochemical properties and potential tautomeric forms, which is crucial for their application in medicinal chemistry (Kvitko et al., 1979).
Anti-inflammatory Applications
- Certain derivatives exhibit significant anti-inflammatory activities, indicating their potential therapeutic use in treating inflammatory disorders (Tariq et al., 2018).
Crystal Structure Analysis
- Crystal structure analysis of related compounds provides insights into their molecular arrangements, which is fundamental for drug design and development (Sharma et al., 2017).
Reactions and Derivatives
- Studies on the reactions of these compounds with various agents lead to the formation of new derivatives, expanding their potential applications in synthetic chemistry (Magd El-Din et al., 2006).
Bactericidal Activity
- Some derivatives exhibit bactericidal activity against specific bacterial species, suggesting their use in developing new antibacterial drugs (Kaila et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20(16(22)19-13)11-6-2-1-3-7-11/h1-9H,(H,19,22)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWJPGHLXFJPMQ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




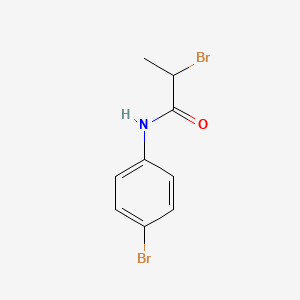

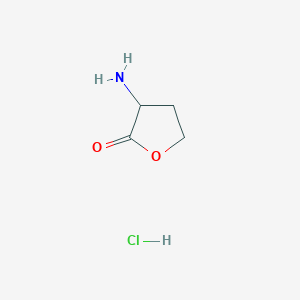
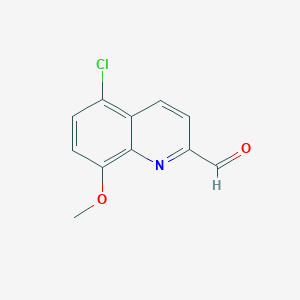


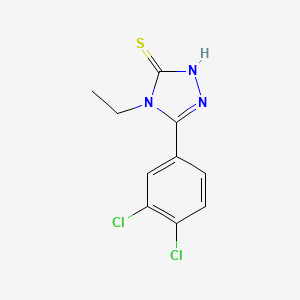

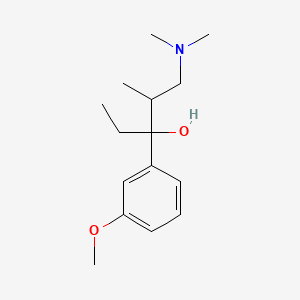

![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)

